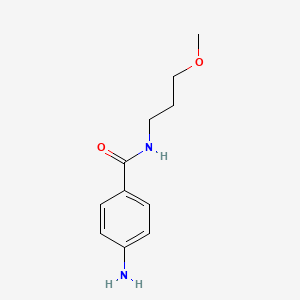

4-Amino-N-(3-methoxypropyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILREOOQIPNIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) derivatives form a cornerstone of modern medicinal chemistry and drug discovery. The benzamide framework, consisting of a benzene (B151609) ring attached to an amide group, is a privileged scaffold found in a multitude of pharmacologically active compounds. These derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The stability and synthetic tractability of the aromatic amide group make it an ideal building block in organic synthesis, allowing for the systematic introduction of various substituents to explore detailed structure-activity relationships (SAR). nih.gov Researchers frequently utilize the benzamide core to design enzyme inhibitors, receptor antagonists, and other molecular probes to investigate complex biological systems.

Chemical Significance of the 4 Amino N 3 Methoxypropyl Benzamide Scaffold

The Benzamide (B126) Core : This central feature provides a rigid and planar platform. Aromatic amides are stable and relatively easy to synthesize, serving as a reliable foundation for molecular design. nih.gov

The 4-Amino Group : The primary amino group at the para-position of the benzene (B151609) ring is a significant pharmacophore. researchgate.net This group is a strong hydrogen bond donor and can participate in crucial interactions with biological targets. The 4-aminobenzoic acid (PABA) motif, of which 4-aminobenzamide (B1265587) is a close analogue, is a known building block for molecules with diverse bioactivities, including antimicrobial and cytotoxic agents. researchgate.netnih.gov Its presence can be essential for the inhibitory activity of certain classes of compounds. mallakchemicals.com

| Component | Key Features | Potential Significance |

|---|---|---|

| Benzamide Core | Rigid, planar aromatic amide | Provides a stable scaffold for substituent attachment. |

| 4-Amino Group | Primary aromatic amine, hydrogen bond donor | Acts as a key pharmacophore for target binding and biological activity. researchgate.netmallakchemicals.com |

| N-(3-methoxypropyl) Chain | Flexible, contains an ether oxygen (H-bond acceptor) | Influences solubility, pharmacokinetics, and spatial orientation for target interaction. |

Overview of Academic Research Trajectories for Benzamide Structures

Convergent and Divergent Synthetic Pathways to the Benzamide Moiety

The construction of the this compound core can be approached through both convergent and divergent synthetic strategies. A convergent approach involves the synthesis of key fragments separately before their final assembly, while a divergent approach begins with a common intermediate that is subsequently modified to produce a variety of related compounds.

A common convergent pathway to this compound involves the initial formation of a substituted benzamide followed by the generation of the 4-amino group. For instance, a plausible route begins with the acylation of 3-methoxypropylamine (B165612) with 4-nitrobenzoyl chloride. researchgate.net The resulting 4-nitro-N-(3-methoxypropyl)benzamide can then be reduced to the target compound. The reduction of the nitro group can be effectively achieved using methods such as catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com

Alternatively, a divergent approach could start from a pre-formed 4-aminobenzamide scaffold, which is then functionalized at the 4-amino position to generate a library of analogs.

Amidation Reactions and Coupling Methodologies

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of benzamide synthesis. evitachem.com Traditional methods often involve the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. researchgate.net For example, 4-nitrobenzoic acid can be treated with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with 3-methoxypropylamine. researchgate.net

Modern coupling reagents have been developed to facilitate the direct condensation of carboxylic acids and amines under milder conditions, minimizing the need for harsh reagents. researchgate.net These reagents activate the carboxylic acid in situ, promoting amide bond formation. A variety of such reagents are available, each with its own advantages depending on the specific substrates and desired reaction conditions. acs.org

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, effective for a range of substrates. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | High reactivity, often used in peptide synthesis. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Efficient and rapid coupling with minimal side reactions. |

Introduction of the 3-Methoxypropyl Amine Side Chain

The 3-methoxypropyl amine side chain is a key structural feature of the target molecule. This amine can be introduced via the amidation reactions described above, where it acts as the nucleophile attacking the activated carboxylic acid or its derivative. The availability and reactivity of 3-methoxypropylamine make it a suitable building block for this synthesis. The reaction conditions for the introduction of this side chain, such as solvent, temperature, and the presence of a base to neutralize any acid byproducts, would be optimized to ensure high yields. ncert.nic.in

Functionalization at the 4-Amino Position of the Benzamide Ring

The 4-amino group on the benzamide ring provides a versatile handle for further functionalization, allowing for the synthesis of a diverse library of analogs. This primary amine can undergo a variety of chemical transformations, including alkylation, acylation, and diazotization followed by coupling reactions. ncert.nic.inrjptonline.org

Alkylation of the 4-amino group can introduce various alkyl substituents. This can be achieved by reacting this compound with alkyl halides in the presence of a base. ncert.nic.in Acylation, on the other hand, introduces acyl groups, forming secondary amides at the 4-position. This is typically accomplished by reacting the parent amine with acid chlorides or anhydrides. ncert.nic.in

Furthermore, the 4-amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents such as halogens, cyano, and hydroxyl groups. scirp.org These functionalization strategies are instrumental in exploring the structure-activity relationships of this class of compounds.

Scalable Synthetic Methodologies and Process Optimization

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, process optimization would focus on several key areas.

One critical aspect is the choice of reagents and catalysts. For large-scale synthesis, the use of inexpensive and readily available starting materials is paramount. nih.gov The efficiency of the coupling reaction is also crucial. While modern coupling reagents can be highly effective, their cost may be prohibitive for large-scale production. In such cases, classical methods like the use of acyl chlorides, despite requiring an extra synthetic step, might be more economically viable.

Optimization of reaction conditions is another key factor. This includes adjusting temperature, reaction time, and solvent to maximize yield and minimize the formation of byproducts. The use of catalytic processes is highly desirable as it reduces the amount of waste generated. researchgate.net For instance, in the reduction of a nitro-intermediate, optimizing the catalyst loading and hydrogenation conditions can significantly improve the process efficiency. google.com

Purification of the final product is also a major consideration in scalable synthesis. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a cost-effective manner. acs.org The development of a robust crystallization procedure would be a critical step in the process optimization for this compound.

Spectroscopic and Chromatographic Methods for Synthetic Characterization

The structural elucidation and purity assessment of this compound and its intermediates rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for confirming the structure of the synthesized compound. journals.co.zasinop.edu.tr

In the 1H NMR spectrum, one would expect to see characteristic signals for the aromatic protons on the benzamide ring, the protons of the 3-methoxypropyl side chain, and the protons of the 4-amino group. chemicalbook.comchemicalbook.com

The 13C NMR spectrum would show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring and the aliphatic side chain. rsc.orgchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. nist.gov The electron ionization (EI) mass spectrum of benzamide, for example, shows a characteristic fragmentation pattern that can be used for identification. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-O stretching of the ether group. mdpi.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. nih.govtandfonline.com A reversed-phase HPLC method would likely be employed, where the retention time of the compound would be indicative of its polarity.

| Analytical Technique | Expected Observations for this compound |

| 1H NMR | Signals for aromatic protons, CH2 groups of the propyl chain, OCH3 group, and NH2/NH protons. |

| 13C NMR | Resonances for aromatic carbons, amide carbonyl carbon, and aliphatic carbons of the side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C11H16N2O2, MW: 208.26). chemscene.com |

| Infrared Spectroscopy | Characteristic absorption bands for N-H, C=O, and C-O functional groups. |

| HPLC | A single major peak under optimized conditions, indicating the purity of the compound. |

Strategic Modifications on the Benzene (B151609) Ring

Modifications to the benzene ring of the 4-aminobenzamide core are a primary strategy to modulate the electronic and steric properties of the molecule. These changes can significantly influence molecular interactions and biological activity.

Research into related benzamide structures has demonstrated the impact of various substituents on the aromatic ring. For instance, the introduction of fluorine atoms has been shown to increase binding affinity in certain biological contexts. nih.gov Fluorinated benzamide derivatives have exhibited enhanced properties, a principle that is widely applied in medicinal chemistry to improve metabolic stability and binding interactions. nih.gov Conversely, the presence of a chlorine atom or a nitro-group on the benzene ring has been reported to decrease the anti-proliferative activity of some N-substituted benzamide derivatives. nih.gov

Substitutions at different positions on the ring also play a critical role. The addition of a second ortho substituent can alter the conformational flexibility of the benzamide, potentially influencing its interaction with biological targets. nih.gov Furthermore, methoxy (B1213986) and hydroxy substitutions on the phenyl ring of N-benzimidazole-derived carboxamides have been explored for their potential to enhance antioxidant activity by donating hydrogen or electrons to stabilize free radicals. nih.gov

Table 1: Examples of Benzene Ring Modifications on Related Benzamide Scaffolds

| Substituent | Position | Rationale/Observation | Reference |

|---|---|---|---|

| Fluorine | Ortho, Meta, Para | Increased binding affinity and metabolic stability. nih.gov | nih.gov |

| Chlorine | Ortho, Meta, Para | Decreased anti-proliferative activity in some contexts. nih.gov | nih.gov |

| Nitro | Ortho, Meta, Para | Decreased anti-proliferative activity in some contexts. nih.gov | nih.gov |

| Methoxy | Ortho, Meta, Para | Can enhance antioxidant properties. nih.gov | nih.gov |

| Hydroxy | Ortho, Meta, Para | Can enhance antioxidant properties. nih.gov | nih.gov |

Diversification of the N-(3-methoxypropyl) Substituent

Alterations to the N-(3-methoxypropyl) side chain offer another avenue for structural diversification. The length, branching, and composition of this substituent can affect the molecule's solubility, lipophilicity, and ability to form hydrogen bonds.

In analogous benzamide structures, a variety of N-alkyl and N-aryl groups have been successfully incorporated. For example, the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide demonstrates the replacement of the methoxypropyl group with a diethylaminoethyl moiety. mdpi.com Another variation involves the introduction of a cyclic aliphatic group, as seen in 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-benzamide. uni.lu

The length of the N-alkyl chain can also be a critical determinant of biological activity. Studies on N-alkyl-β-D-glycosylamine derivatives have shown that varying the alkyl chain length influences their antifungal properties. nih.gov This suggests that systematic modification of the alkyl portion of the N-(3-methoxypropyl) group could be a fruitful area of investigation.

Table 2: Examples of N-Substituent Diversification in Benzamide Analogs

| N-Substituent | Rationale/Example | Reference |

|---|---|---|

| N-[2-(diethylamino)ethyl] | Introduction of a tertiary amine for altered basicity and solubility. mdpi.com | mdpi.com |

| N-(1-benzylpiperidin-4-yl) | Incorporation of a bulky, cyclic aliphatic group. uni.lu | uni.lu |

| N-Alkyl chains of varying lengths | Modulates lipophilicity and can impact biological activity. nih.gov | nih.gov |

| N-(4-aminophenyl) | Introduction of an additional aromatic ring. nih.gov | nih.gov |

Exploration of Amide Linkage Variations

The amide bond is a central feature of the this compound structure, but it can be susceptible to enzymatic cleavage. Replacing the amide linkage with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to enhance metabolic stability and modulate biological activity. nih.govnih.gov

Several classes of amide bioisosteres have been explored in medicinal chemistry. nih.gov These include:

Sulfonamides: The replacement of the carbonyl group with a sulfonyl group leads to a sulfonamide linkage, as seen in 4-Amino-N-(3-methoxypropyl)benzenesulfonamide. sigmaaldrich.com Sulfonamides can mimic the hydrogen bonding pattern of amides while potentially increasing hydrophobicity and solubility. nih.gov

Thioamides and Selenoamides: Replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) preserves the geometry of the amide bond and has been shown to retain biological activity in some anthelmintic benzamide analogs. nih.gov

Ureas: Ureas maintain the hydrogen bond donor and acceptor properties of amides and can be used to extend the distance between molecular fragments while preserving planar geometry. nih.gov

Heterocycles: Rings such as 1,2,3-triazoles and oxadiazoles (B1248032) can act as metabolically stable mimics of the amide bond, often improving pharmacokinetic profiles. nih.govchemrxiv.org For instance, 1,2,3-triazoles have been used to replace amide linkers in dopamine (B1211576) receptor ligands to improve metabolic stability. chemrxiv.org

Table 3: Common Amide Bond Bioisosteres

| Bioisostere | Key Features | Reference |

|---|---|---|

| Sulfonamide | Tetrahedral geometry, increased hydrophobicity. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Thioamide | Preserves amide geometry, alters H-bonding capacity. nih.gov | nih.gov |

| Urea | Conserves H-bond donor/acceptor sites, can extend linker length. nih.gov | nih.gov |

| 1,2,3-Triazole | Metabolically stable, mimics planarity of amide bond. nih.govchemrxiv.org | nih.govchemrxiv.org |

| Oxadiazole | Can mimic molecular planarity and dipole moment of an amide. nih.gov | nih.gov |

Incorporation of Novel Heterocyclic and Aliphatic Moieties

The synthesis of benzamide derivatives has included the incorporation of a wide range of heterocyclic systems. These include, but are not limited to, pyrimidines, quinolines, and imidazoles. nih.govmdpi.com For example, 4-amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide incorporates a substituted pyrimidine (B1678525) ring. nih.gov Similarly, analogs of SGI-1027, a DNA methyltransferase inhibitor, feature quinoline (B57606) and pyrimidine moieties attached to a 4-aminobenzamide core. nih.gov

The incorporation of aliphatic rings is another strategy to modify the molecular framework. This can range from simple cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) to more complex bicyclic systems. nih.gov These aliphatic groups can influence the conformational freedom of the molecule and provide attachment points for further derivatization.

Table 4: Examples of Heterocyclic and Aliphatic Moieties Incorporated into Related Scaffolds

| Moiety Type | Specific Example | Rationale/Observation | Reference |

|---|---|---|---|

| Heterocyclic | Pyrimidine | Introduction of a nitrogen-containing aromatic ring. nih.govnih.gov | nih.govnih.gov |

| Heterocyclic | Quinoline | Incorporation of a bicyclic heteroaromatic system. nih.gov | nih.gov |

| Heterocyclic | Imidazoline | Has been linked to antitrypanosomal activity in related structures. researchgate.net | researchgate.net |

| Aliphatic | Piperidine | Introduction of a saturated nitrogen-containing ring. nih.gov | nih.gov |

| Aliphatic | Pyrrolidine | Introduction of a five-membered saturated nitrogen-containing ring. nih.gov | nih.gov |

Biological Activity and Mechanistic Investigations of 4 Amino N 3 Methoxypropyl Benzamide Congeners

Elucidation of Specific Molecular Targets and Binding Modes

The biological effects of 4-aminobenzamide (B1265587) congeners are underpinned by their interactions with specific molecular targets, primarily enzyme systems and cellular receptors. These interactions can modulate key cellular processes, leading to therapeutic outcomes.

Enzyme Systems and Their Modulation

Congeners of 4-Amino-N-(3-methoxypropyl)benzamide have been notably investigated as inhibitors of several critical enzyme systems, particularly those involved in cancer progression.

Histone Deacetylases (HDACs): A significant body of research has focused on benzamide (B126) derivatives as inhibitors of histone deacetylases (HDACs). nih.govtandfonline.comnih.govnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology.

The general structure of many benzamide HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov For a benzamide derivative to exhibit HDAC inhibitory activity, certain structural features are often required. For instance, some studies suggest that an amino group at a specific position on the benzamide scaffold is crucial for activity. tandfonline.com The length and composition of the linker region also significantly influence the potency and selectivity of these inhibitors. tandfonline.com

Poly(ADP-ribose) Polymerase (PARP): Another important class of enzymes targeted by benzamide congeners is the poly(ADP-ribose) polymerase (PARP) family, particularly PARP-1. nih.govnih.govmedchemexpress.com PARP enzymes are central to the DNA damage response, and their inhibition can lead to the accumulation of DNA double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The benzamide moiety is a key pharmacophore in many PARP inhibitors, as the carboxamide group can form critical hydrogen bonds with amino acid residues in the NAD+ binding site of the enzyme. nih.gov

Tubulin Polymerization: Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.gov

Receptor Interactions and Signal Transduction Pathways

While enzyme inhibition is a primary mechanism, some congeners of 4-aminobenzamide also exert their effects through interactions with cellular receptors and modulation of downstream signaling pathways. For example, certain benzamide derivatives have been investigated for their ability to interact with G protein-coupled receptors, although specific data for 4-aminobenzamide congeners in this context is limited.

The anti-inflammatory effects of some benzamides are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response. nih.gov

Preclinical Efficacy Profiling in Disease Models

The therapeutic potential of 4-aminobenzamide congeners has been explored in various preclinical disease models, demonstrating their utility in anti-inflammatory, antiviral, and anticancer research. It is important to note that the following findings are based on studies of related benzamide compounds and not specifically on this compound, for which such data is not publicly available.

Anti-inflammatory Research Applications

The anti-inflammatory properties of benzamide derivatives have been demonstrated in several preclinical models. Studies have shown that certain N-substituted benzamides can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is often mediated through the suppression of the NF-κB signaling pathway. nih.gov In animal models of inflammation, such as carrageenan-induced paw edema, some N-[4-(alkyl)cyclohexyl]-substituted benzamides have shown anti-inflammatory and analgesic effects. nih.gov

Antiviral Research Applications

The benzamide scaffold has also been explored for its antiviral potential. For instance, a benzamide derivative designated as AH0109 has shown potent activity against HIV-1 by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.gov Other studies have investigated N-substituted indophenazine derivatives, which incorporate a benzamide-like structure, for their activity against a range of human pathogenic viruses, including Herpes simplex virus-1 and vaccinia virus. nih.gov Furthermore, novel 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have been designed as potential inhibitors of viral deubiquitinase enzymes, showing activity against Adenovirus, HSV-1, and coxsackievirus in vitro. rsc.orgresearchgate.net

Anticancer Research Applications

The most extensive preclinical research on 4-aminobenzamide congeners has been in the field of oncology, leveraging their ability to inhibit key enzymes in cancer cell proliferation and survival.

As previously discussed, the inhibition of HDACs, PARP, and tubulin polymerization by various benzamide derivatives has shown significant promise in preclinical cancer models.

HDAC Inhibition: Benzamide HDAC inhibitors have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. frontiersin.org The selectivity of these inhibitors for different HDAC isoforms is an area of active research, with some derivatives showing high selectivity for specific isoforms like HDAC6. nih.gov

PARP Inhibition: 3-Aminobenzamide, a well-known PARP inhibitor, has been shown to attenuate ischemia/reperfusion injury in preclinical models, highlighting the broader therapeutic potential of this class of compounds beyond cancer. nih.gov In cancer models, PARP inhibitors have shown efficacy in tumors with BRCA mutations.

Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives that inhibit tubulin polymerization have exhibited potent antiproliferative activities against a range of cancer cell lines with IC50 values in the nanomolar range. nih.gov These compounds have also demonstrated anti-vascular activity and significant tumor growth inhibition in mouse xenograft models. nih.gov

Antioxidant Research Applications

The exploration of this compound and its analogs in antioxidant research has highlighted the structural features that contribute to their ability to neutralize free radicals. A study involving a range of N-arylbenzamides, which are structurally related to this compound, demonstrated that the presence of amino and methoxy (B1213986) groups can positively influence their antioxidant properties. nih.gov

In this research, the antioxidant capacity of various amino-substituted benzamide derivatives was evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The findings indicated that many of these compounds exhibited improved antioxidative properties compared to the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov The research underscored that the introduction of hydroxyl groups to the benzamide scaffold could further enhance this activity. nih.gov

Computational analyses complemented these experimental findings, revealing that the electron-donating nature of the methoxy group contributes to the antioxidant potential of these molecules. nih.gov The studies also suggested that protonated forms of these amino-substituted benzamides are more effective antioxidants than their neutral counterparts. nih.gov

A key takeaway from this research is the pronounced antioxidative potential of a trihydroxy derivative within the tested series, which was proposed as a lead compound for further optimization of the benzamide scaffold. nih.gov This highlights the therapeutic potential of designing potent antioxidants based on the bisphenylamide structure. nih.gov

Mechanistic Studies of Biological Processes

The biological activity of this compound congeners extends beyond their antioxidant capacity to the modulation of specific biological pathways and enzyme activities.

Investigating Inhibition/Activation Mechanisms

Research into the mechanistic actions of benzamide derivatives has revealed their potential as enzyme inhibitors. For instance, a congener, 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, was identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). nih.gov This discovery was the result of a cheminformatics-guided approach to screen a virtual library of compounds. nih.gov

The study found that 4-aryloxy-5-benzamidopyrimidines could inhibit EGFR with IC50 values ranging from 1.05 to 5.37 μM. nih.gov Molecular docking studies provided insights into the binding mode of these compounds, suggesting a basis for the development of more optimized EGFR inhibitors. nih.gov

Another related compound, benzamide riboside, has been shown to act as an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the purine (B94841) nucleotide synthetic pathway. nih.gov The mechanism involves the metabolic conversion of benzamide riboside to its NAD analogue, benzamide adenine (B156593) dinucleotide (BAD), which then inhibits IMPDH. nih.gov Studies on benzamide riboside analogues suggest they can be selective in inhibiting the type II isoform of IMPDH, which is often upregulated in proliferating cancer cells. nih.gov

Cellular Response and Pathway Perturbations

The inhibition of key enzymes by benzamide congeners leads to significant perturbations in cellular responses and signaling pathways. The inhibition of EGFR by 4-aryloxy-5-benzamidopyrimidines, for example, can disrupt downstream signaling cascades that are crucial for cell proliferation and survival in cancer cells. nih.gov Cell-based assays confirmed the cytotoxicity of the most potent EGFR inhibitor from this class against various cancerous cells. nih.gov

Similarly, the inhibition of IMPDH by benzamide riboside and its analogues has profound effects on cellular metabolism. By blocking the synthesis of guanylates like GTP and dGTP, these compounds can arrest cell growth and induce cell death. nih.gov The potent cytotoxic activity of benzamide riboside has been demonstrated in a diverse range of human tumor cells. nih.gov

The following interactive table summarizes the inhibitory activities of selected this compound congeners.

| Compound Class | Target Enzyme | IC50 Range | Cellular Effect |

| 4-Aryloxy-5-benzamidopyrimidines | EGFR | 1.05-5.37 µM | Cytotoxicity nih.gov |

| Benzamide Riboside Analogues | IMPDH Type II | Not specified | Cytotoxicity nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino N 3 Methoxypropyl Benzamide Analogs

Systematic Variation and Pharmacophore Elucidation

Systematic variation of a lead compound's structure is a cornerstone of medicinal chemistry, aimed at identifying the key chemical features responsible for its biological activity. This process helps in elucidating the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for interaction with a specific biological target.

For benzamide (B126) analogs, research has demonstrated that systematic modifications can lead to significant changes in potency and selectivity. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline (B1196258) transporter (CHT), iterative medicinal chemistry efforts led to the identification of potent and selective compounds. nih.gov The initial screening hits were systematically modified to explore the structure-activity relationships around both the 3-piperidine substituent and the amide functionality. nih.gov

The process of pharmacophore elucidation involves several key steps:

Conformational Analysis : Identifying all possible low-energy shapes (conformations) that the active molecules can adopt.

Superimposition : Aligning the different active molecules in their various conformations to find a common arrangement of essential features. drugdesign.org

Model Generation : Defining the pharmacophore model based on the common features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In the context of 4-Amino-N-(3-methoxypropyl)benzamide, a hypothetical pharmacophore model would likely identify the 4-amino group as a potential hydrogen bond donor, the benzamide carbonyl oxygen as a hydrogen bond acceptor, and the benzene (B151609) ring as an aromatic/hydrophobic feature. The N-(3-methoxypropyl) side chain offers flexibility and potential for further hydrophobic interactions or hydrogen bonding via the ether oxygen. Systematic variation would involve modifying each of these components—for instance, by altering the substitution on the aniline (B41778) ring, replacing the amide linker, or changing the length and functionality of the N-alkyl chain—to probe their importance for biological activity.

Influence of Substituent Electronic and Steric Properties on Biological Potency

The biological potency of a molecule is profoundly influenced by the electronic and steric properties of its substituents. Electronic effects relate to a substituent's ability to donate or withdraw electron density, which can affect binding interactions such as hydrogen bonds and pi-stacking. Steric effects relate to the size and shape of the substituent, which can dictate how well the molecule fits into its target's binding site.

Studies on various benzamide series illustrate these principles clearly. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the introduction of a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com Fluorine is a small, highly electronegative atom; its electron-withdrawing nature can alter the electronic distribution of the ring system, potentially enhancing interactions with the target protein. nih.gov

Similarly, research on ortho-substituted benzamides as nematicidal agents showed that di-substitution on the C ring with halogen or CF3 groups seemed to increase potency compared to mono-substituted analogs. mdpi.com This suggests that both the electronic nature (electron-withdrawing) and the steric bulk of the substituents play a crucial role in the molecule's interaction with the target, which in that case was the quinone pocket of nematode complex II. mdpi.com

The table below, based on data from antiplasmodial 1,2,5-oxadiazole derivatives, illustrates how different substituents on a core structure can impact biological activity, showcasing the interplay of electronic and steric factors. mdpi.com

| Compound ID | Aromatic Substituent (Position 4) | Benzamide Substituent (Position 3) | Activity (PfNF54 IC₅₀, µM) |

| 38 | 4-Nitrophenyl | 3-Fluorobenzamide | < 1.0 |

| 51 | 3-Ethoxy-4-methoxyphenyl | 3-Methylbenzamide | 0.034 |

| 52 | 4-Ethoxy-3-methoxyphenyl | 3-Methylbenzamide | 0.275 |

| 55 | 4-Aminophenyl | Benzamide | > 3.0 |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships. Data synthesized from studies on 1,2,5-oxadiazole analogs to illustrate SAR principles. mdpi.com

In the case of this compound, modifying the 4-amino group to an electron-withdrawing nitro group, or adding bulky or electron-donating/withdrawing substituents elsewhere on the aromatic ring, would be logical steps to probe these influences on a target of interest.

Conformational Landscape and Bioactive Conformation Studies

A molecule's biological activity is dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that is complementary to its biological target. drugdesign.org Molecules with rotatable bonds, like the N-(3-methoxypropyl) side chain of this compound, can exist in numerous conformations. Understanding this conformational landscape is crucial for drug design.

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study molecular conformations. By analyzing the low-energy conformations of active analogs and comparing them, researchers can hypothesize the likely bioactive conformation. For example, modeling studies of benzamide derivatives binding to the C. elegans complex II receptor predicted that the benzamide ring's uneven electronic distribution complements an electronegative environment on one side of the binding pocket and a nitrogen-rich surface on the other. mdpi.com This specific orientation is key to its inhibitory activity.

For this compound, the key conformational questions would revolve around:

The rotational barrier around the amide bond, which influences the relative orientation of the aromatic ring and the side chain.

The preferred conformations of the flexible 3-methoxypropyl chain, which can fold to occupy different regions of a binding pocket.

Identifying the bioactive conformation allows for the design of more rigid analogs that are "locked" in this active shape. Such conformationally constrained analogs often exhibit higher potency and selectivity because less entropic energy is lost upon binding to the target. nih.gov

Ligand Efficiency and Optimization Strategies

During lead optimization, it is not enough to simply increase potency; it is also important to consider the efficiency with which a molecule achieves its potency. Ligand efficiency (LE) is a metric used to evaluate the binding energy of a compound per atom, providing a measure of how effectively it uses its size to bind to a target. nih.gov It is calculated using the formula:

LE = (ΔG / N)

where ΔG is the Gibbs free energy of binding (derived from binding affinity, e.g., Ki or IC50) and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the target. Fragment-based drug discovery often starts with small molecules that have high LE, which are then grown or optimized into larger, more potent leads while trying to maintain that efficiency. nih.gov

Optimization strategies for analogs of this compound would focus on improving potency and other drug-like properties without excessively increasing molecular weight or lipophilicity. For example, in the development of antiplasmodial 2-phenoxybenzamides, researchers calculated parameters like ligand efficiency to guide the optimization process. mdpi.com The goal is to make modifications that contribute significantly to the binding affinity. An example of a poor optimization strategy would be adding a large hydrophobic group that increases molecular weight and lipophilicity but only results in a minor improvement in potency, thus lowering the ligand efficiency.

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP). It helps in designing compounds that are not only potent but also have a favorable balance of properties to avoid issues like poor solubility or non-specific binding. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Amino N 3 Methoxypropyl Benzamide

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. For derivatives of 4-aminobenzamide (B1265587), DFT calculations have been utilized to determine key descriptors of electronic structure and reactivity.

A computational study on the related compound, 4-Amino-N-[2-(diethylamino)ethyl]benzamide, provides a model for understanding the electronic characteristics of 4-Amino-N-(3-methoxypropyl)benzamide. In this study, the ground state electronic and geometric properties were calculated using the B3LYP level of theory with a 6-311G(d,p) basis set nih.gov. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity researchgate.net. For the studied 4-aminobenzamide derivative, the HOMO-LUMO energy gap was calculated to be between 3.182 and 3.231 eV, indicating a stable compound nih.gov.

The Molecular Electrostatic Potential (MEP) map is another crucial output of QM studies, as it reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack researchgate.net. In the MEP of the 4-aminobenzamide derivative, negative potential sites, indicating regions prone to electrophilic attack, were observed around the oxygen atom of the carbonyl group. In contrast, positive potential sites, which are susceptible to nucleophilic attack, were located around the amino group nih.gov. This information is vital for predicting how the molecule might interact with biological macromolecules.

Table 1: Calculated Quantum Chemical Properties for a 4-Aminobenzamide Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | nih.gov |

| LUMO Energy | - | nih.gov |

| HOMO-LUMO Gap | 3.182 - 3.231 eV | nih.gov |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand with a biological receptor at the atomic level. For benzamide (B126) derivatives, these techniques have been widely applied to understand their binding modes and to identify key interactions that contribute to their biological activity.

While specific docking studies for this compound are not extensively documented, research on related benzamide compounds provides a framework for its potential receptor interactions. For instance, various aryl benzamide derivatives have been studied as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) mdpi.com. Docking studies revealed that these compounds bind within a pocket composed of both hydrophobic and polar amino acid residues. The binding is stabilized by a combination of hydrogen bonds and π-π stacking interactions mdpi.com.

Similarly, docking studies of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have shown that the benzamide scaffold can be effectively utilized as a flexible linker to achieve favorable binding geometries within the active site of kinases like EGFR nih.gov. In another study, benzamide derivatives were investigated as inhibitors of Rho-associated kinase-1 (ROCK1), where molecular docking and MD simulations helped to identify stable binding poses within the kinase's binding pocket nih.gov.

MD simulations complement docking studies by providing insights into the dynamic stability of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to refine the understanding of the binding interactions mdpi.com. For benzamide derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation nih.gov.

Table 2: Key Amino Acid Residues Involved in the Binding of Benzamide Derivatives to Various Receptors

| Receptor Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| mGluR5 | Pro655, Tyr659, Trp945 | Hydrogen Bonding, π-π Stacking, Hydrophobic | mdpi.com |

| Tyrosine Kinases (e.g., EGFR) | (Not specified) | (Not specified) | nih.gov |

| ROCK1 | (Not specified) | (Not specified) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity creative-biolabs.com. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

For substituted benzamides, QSAR studies have been successfully employed to model their antimicrobial activity nih.gov. In one such study, the antibacterial and antifungal activities of a series of benzamides were correlated with various molecular descriptors. The resulting QSAR models demonstrated that topological descriptors, such as molecular connectivity indices and Kier's shape index, were significant in explaining the variance in antimicrobial activity. The predictive ability of these models was confirmed by high cross-validated r-squared values, indicating their reliability for predicting the activity of new benzamide derivatives nih.gov.

The general workflow of a QSAR study involves selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods to build a regression or classification model. The robustness and predictive power of the QSAR model are then rigorously validated before it is used for predictive purposes bio-hpc.eu. The insights gained from the descriptors that are found to be important in the QSAR model can also provide a deeper understanding of the structural features that are crucial for the desired biological activity nih.gov.

Table 3: Descriptors Used in QSAR Models for Substituted Benzamides

| Descriptor Type | Specific Descriptors | Application | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices (2chi(v), 2chi), Kier's Shape Index (kappaalpha1) | Antimicrobial Activity | nih.gov |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target researchgate.netresearchgate.net. This method is often used in the early stages of drug discovery to prioritize compounds for experimental testing, thereby saving time and resources.

The design of virtual combinatorial libraries is a key component of this process. Starting from a known active scaffold, such as the benzamide core, a virtual library can be generated by systematically modifying different parts of the molecule with a variety of chemical substituents. This allows for the exploration of a vast chemical space in silico nih.gov.

For benzamide-based inhibitors, this approach has been applied to design novel compounds targeting enzymes like the 2-trans enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis nih.gov. In this study, a virtual combinatorial library of benzamide analogs was created and screened using a pharmacophore model derived from known active compounds. This screening process identified new analogs with predicted inhibitory potencies significantly higher than the starting compound.

The virtual screening process typically involves several steps, including the preparation of the compound library, the definition of the target's binding site, and the use of a scoring function to rank the compounds based on their predicted binding affinity. The top-ranked compounds are then selected for further investigation, which may include more detailed computational analysis, such as MD simulations, before proceeding to chemical synthesis and biological testing nih.govtandfonline.com.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide |

| 4-(arylaminomethyl)benzamide |

| N-methyl-4-(4-pyrazolidinyl) benzamides |

Future Prospects and Emerging Research Areas for 4 Amino N 3 Methoxypropyl Benzamide

Development of Novel Derivatization Strategies

The chemical structure of 4-Amino-N-(3-methoxypropyl)benzamide offers multiple sites for chemical modification, making it an ideal candidate for the development of novel derivatization strategies. Future research will likely focus on creating libraries of analogs by modifying the aromatic ring, the primary amino group, and the N-alkoxypropyl side chain. The goal of such strategies is to systematically alter the compound's physicochemical properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

Key derivatization approaches could include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, or nitro groups) to the benzene (B151609) ring can modulate electronic properties and steric interactions with biological targets. For instance, the introduction of a methyl group at the 3-position or chlorine at the 5-position of related benzamide (B126) cores has been shown to significantly influence receptor binding affinity. nih.gov

Modification of the Amino Group: The primary amine at the 4-position is a key site for functionalization. It can be acylated, alkylated, or used as a handle to attach larger molecular fragments, potentially altering the compound's solubility, cell permeability, and target interactions.

Alterations to the Side Chain: The N-(3-methoxypropyl) side chain plays a crucial role in determining the molecule's flexibility and hydrogen bonding capacity. Strategies may involve varying the length of the alkyl chain, replacing the methoxy (B1213986) group with other functionalities, or incorporating cyclic structures to constrain the conformation.

These synthetic efforts are analogous to established methods for other bioactive molecules, where chemical derivatization is used to improve detection sensitivity and chromatographic separation in analytical techniques. nih.gov The application of various chemical reactions, including nucleophilic substitution, condensation, and cyclization, will be instrumental in building a diverse library of derivatives for biological screening. evitachem.com

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by multi-target approaches, or polypharmacology. This strategy aims to design single chemical entities that can modulate multiple biological targets simultaneously, which can be particularly effective for treating complex multifactorial diseases. The benzamide scaffold is well-suited for this approach.

Future research on this compound and its derivatives could focus on screening them against a wide range of receptors and enzymes to identify multi-target profiles. For example, research on other complex benzamides has yielded compounds that act as dual antagonists for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, suggesting potential applications as broad-spectrum antiemetic agents. nih.gov By exploring the structure-activity relationships of derivatives, it may be possible to fine-tune their activity against a desired set of targets. This could lead to the development of novel therapeutics for neurodegenerative diseases, cancer, or inflammatory disorders where hitting multiple pathways can lead to a more robust therapeutic effect.

Application in Chemical Biology Probes

Chemical biology probes are small molecules used as tools to study and manipulate biological systems. They are essential for identifying protein targets, visualizing cellular processes, and understanding the mechanisms of disease. mq.edu.au this compound serves as a promising scaffold for the design and synthesis of such probes.

Emerging research in this area could involve:

Radiolabeling for PET Imaging: Derivatives of benzamides have been successfully labeled with radioisotopes like Carbon-11 to create novel probes for Positron Emission Tomography (PET) imaging. nih.gov For example, 4-[¹¹C]-methoxy N-(2-diethylaminoethyl) benzamide has been evaluated as a probe to selectively target and image melanoma. nih.gov A similar strategy could be applied to this compound to develop new imaging agents for oncology or neurology.

Affinity-Based Probes: The core structure can be modified by attaching reporter tags (like fluorophores) or reactive groups. These probes can be used in chemical proteomics experiments to identify the specific protein binding partners of the compound within a cell or tissue lysate, thereby elucidating its mechanism of action. mq.edu.au

Catalytic Probes: Certain benzamide derivatives have been identified as catalytic sulfamates used in the synthesis of other complex molecules like benzimidazoles. biosynth.com This highlights the potential utility of the core structure in developing new chemical tools for synthetic chemistry.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govmdpi.com These computational tools can be powerfully applied to the future study of this compound and its derivatives.

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, unsynthesized derivatives. mdpi.com This includes predicting target affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects, allowing researchers to prioritize the most promising candidates for synthesis. gjpb.de

Virtual Screening and Docking: AI-powered platforms can perform high-throughput virtual screening of vast digital libraries of molecules derived from the this compound scaffold against the 3D structures of biological targets. gjpb.de This helps in identifying potential hits and understanding the molecular interactions that govern binding. researchgate.net

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely novel molecules with desired properties built around the benzamide core. mdpi.com These models "learn" the rules of chemical structure and can generate new compounds optimized for specific therapeutic profiles.

Data Analysis: ML can analyze complex data from high-throughput screening and metabolomics, identifying patterns and correlations that may not be apparent to human researchers, thus accelerating the discovery of lead-like structures. medium.com

The synergy between traditional medicinal chemistry and advanced computational approaches promises to accelerate the journey of compounds like this compound from a chemical entity to a potential therapeutic agent.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast the biological and chemical properties of molecules. mdpi.com | Prioritizes the synthesis of derivatives with higher predicted efficacy and better safety profiles. |

| Virtual Screening | Computationally screening large libraries of compounds against biological targets. gjpb.de | Rapidly identifies potential derivatives with high binding affinity for specific disease targets. |

| De Novo Design | Generating novel molecular structures with optimized properties using AI. mdpi.com | Creates innovative drug candidates based on the core scaffold that are tailored for specific therapeutic needs. |

| Target Identification | Analyzing biological data to discover new protein targets for drug intervention. mdpi.com | Uncovers new therapeutic areas and applications for derivatives of the compound. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-N-(3-methoxypropyl)benzamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions such as esterification, saponification, and purification. Key steps include refluxing with acetic anhydride (Ac₂O) at 150°C for 5 minutes to acetylate intermediates, followed by saponification using aqueous potassium carbonate (K₂CO₃) in methanol to hydrolyze esters. Solvent selection (e.g., dichloromethane, methanol) and temperature control are critical to minimize side reactions. Final purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?

Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are standard for structural validation. NMR resolves functional groups (e.g., methoxypropyl protons at δ 3.2–3.5 ppm), while MS confirms molecular weight (e.g., [M+H]+ peak at m/z 237). High-performance liquid chromatography (HPLC) with UV detection assesses purity (>98%) by quantifying impurities .

Q. What are the key safety considerations and hazard mitigation strategies when handling this compound in laboratory settings?

Conduct a hazard analysis for reagents like dichloromethane (neurotoxic) and acetic anhydride (corrosive). Use fume hoods, nitrile gloves, and eye protection. Store intermediates at 0–6°C if unstable. Ames testing is recommended for mutagenicity screening, as seen in related anomeric amides .

Advanced Research Questions

Q. How can researchers optimize the saponification step to enhance the yield of this compound while minimizing by-product formation?

Optimize base concentration (e.g., 10–20% aqueous K₂CO₃) and reaction time (30–60 min) to prevent over-hydrolysis. Monitor pH to avoid degradation. Alternative bases like sodium hydroxide (NaOH) may improve efficiency but require rigorous temperature control (<50°C) .

Q. What computational methods are recommended for predicting the interaction energetics of this compound with potential enzymatic targets, and how can these models be validated experimentally?

Use the Boys-Bernardi counterpoise method to calculate interaction energies, correcting for basis-set superposition errors. Density functional theory (DFT) with B3LYP/6-31G* basis set models hydrogen bonding between the amide group and enzyme active sites. Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants .

Q. When encountering contradictory NMR spectral data for this compound derivatives, what analytical strategies can resolve structural ambiguities?

Employ 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations and identify coupling patterns. Compare experimental data with computed spectra (e.g., using ACD/Labs or MestReNova). Reproduce synthesis under inert atmospheres to rule out oxidation artifacts .

Q. How does the methoxypropyl substituent in this compound influence its reactivity in nucleophilic acyl substitution reactions compared to other alkylamino groups?

The methoxy group enhances electron density at the amide carbonyl, increasing susceptibility to nucleophilic attack. Comparative studies with N-(3-aminopropyl) analogs show slower reaction rates due to steric hindrance from the methoxypropyl chain. Kinetic studies under pseudo-first-order conditions (e.g., with thiols) quantify these effects .

Q. In evaluating the biological activity of this compound, what in vitro assays are suitable for assessing its inhibitory effects on bacterial enzymes, and how should controls be designed?

Use bacterial phosphopantetheinyl transferase (PPTase) inhibition assays with purified enzymes (e.g., E. coli AcpS). Measure IC₅₀ via spectrophotometric monitoring of coenzyme A consumption. Include positive controls (e.g., cerulenin) and negative controls (DMSO vehicle) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.